[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate
CAS No.: 87736-80-9
Cat. No.: VC21129048
Molecular Formula: C22H28F3NO4SSi
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87736-80-9 |
|---|---|
| Molecular Formula | C22H28F3NO4SSi |
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | [(E)-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C22H28F3NO4SSi/c1-16-7-13-19(14-8-16)31(27,28)30-26-20(22(23,24)25)18-11-9-17(10-12-18)15-29-32(5,6)21(2,3)4/h7-14H,15H2,1-6H3/b26-20+ |
| Standard InChI Key | QGOUWLJEIYYHJB-LHLOQNFPSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)/C(F)(F)F |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C(F)(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C(F)(F)F |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of fluorinated imines with protecting groups. The compound has several key identifiers that assist researchers in its precise identification and classification within chemical databases and literature.
| Identifier | Value |
|---|---|
| CAS Number | 87736-80-9 |
| Molecular Formula | C22H28F3NO4SSi |
| Molecular Weight | 487.61 g/mol |
| IUPAC Name | [(Z)-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)COSi(C)C(C)(C)C)C(F)(F)F |
| InChI Key | QGOUWLJEIYYHJB-QOMWVZHYSA-N |
The compound is also known by the synonym "1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone O-[(4-Methylphenyl)sulfonyl]oxime," which offers an alternative but equally descriptive representation of its structure.
Structural Features
The molecular architecture of this compound includes several key functional groups that contribute to its chemical behavior and potential applications:
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Trifluoroethylidene Group: The C(F)(F)F moiety introduces the fluorinated component, which is significant for enhancing lipophilicity and metabolic stability in potential pharmaceutical applications.
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tert-Butyldimethylsilyl (TBDMS) Protecting Group: This bulky silyl group serves as a protective feature for the hydroxymethyl functionality, providing stability against various reaction conditions.
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Sulfonate Moiety: The 4-methylbenzenesulfonate (tosylate) group typically functions as a good leaving group, making this compound potentially useful in substitution reactions.
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Imine Linkage: The compound features a C=N bond with Z stereochemistry, which creates a specific spatial arrangement that may be crucial for its intended applications.
The Z-configuration indicated in the name refers to the stereochemistry around the C=N double bond, where the larger groups are positioned on the same side of the double bond .
Physical and Chemical Properties
Physical Characteristics
Based on available data, the compound exhibits specific physical properties that influence its handling, storage, and application in laboratory settings.
| Property | Description |
|---|---|
| Appearance | Light Yellow Oil |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |
| Storage Requirements | Refrigeration recommended |
| Stability | Sensitive to moisture and oxidation due to the functional groups present |
The light yellow oil appearance is typical for many organic compounds with conjugated systems and aromatic rings. Its solubility profile indicates compatibility with common organic solvents, facilitating its use in various synthetic procedures .
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
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The trifluoroethylidene group introduces electron-withdrawing effects that influence the reactivity of the imine linkage.
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The tosylate group can act as a leaving group in nucleophilic substitution reactions.
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The silyl-protected hydroxymethyl group can be selectively deprotected under mild conditions, making this compound valuable in multi-step synthesis pathways.
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The Z-configuration may influence stereoselectivity in subsequent reactions where this compound serves as a precursor .
Research Context and Significance
Relationship to Fluorinated Amino Acids Research
The compound's trifluoroethylidene group relates to broader research on fluorinated amino acids and their applications. According to Professor Koksch and Professor Seeberger, "Fluorinated amino acids are used to study and engineer biopolymers, but broader use has been impeded due to their very limited availability."
Their research has focused on developing more accessible routes to fluorinated amino acids, which share structural similarities with parts of our compound of interest. They note that the "challenging multi-step syntheses are required to make the compounds and so only a few fluorinated amino acids are commercially available to date."
This context helps explain why intermediates like [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate are valuable in the development of efficient synthetic routes to structurally complex fluorinated compounds.
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